[(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol
Description
[(2S,6S)-6-Methoxy-4-phenylmorpholin-2-yl]methanol is a morpholine derivative characterized by a six-membered morpholine ring with stereospecific substitutions: a methoxy group at the 6-position, a phenyl group at the 4-position, and a hydroxymethyl group at the 2-position. The compound’s stereochemistry (2S,6S) is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.
Structure
3D Structure
Properties
CAS No. |
920756-39-4 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
[(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C12H17NO3/c1-15-12-8-13(7-11(9-14)16-12)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12-/m0/s1 |
InChI Key |
BVUUNVRLYQRDQQ-RYUDHWBXSA-N |
Isomeric SMILES |
CO[C@@H]1CN(C[C@H](O1)CO)C2=CC=CC=C2 |
Canonical SMILES |
COC1CN(CC(O1)CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Alkylation of Morpholine Derivatives
One common method involves the alkylation of morpholine derivatives with phenyl and methoxy groups. This process typically includes the following steps:
-
- Morpholine
- Phenyl halide (e.g., bromobenzene)
- Methanol or methoxy reagent
-
- The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- A base such as potassium carbonate or sodium hydride is often employed to deprotonate the morpholine and facilitate nucleophilic attack.
-
- The crude product can be purified using silica gel chromatography.
- Typical yields range from 60% to 80%, depending on the reaction conditions and purification methods used.
Method 2: One-Pot Synthesis via Coupling Reactions
A more efficient one-pot synthesis can be performed using coupling reactions involving amines and alcohols:
-
- An appropriate amine (e.g., morpholine)
- A phenolic compound
- An alcohol (methanol)
-
- The reaction can be catalyzed by coupling agents such as HATU or EDC.
- Conducted under inert atmosphere conditions at room temperature for several hours.
-
- Following the reaction, the mixture is diluted with water and extracted with an organic solvent.
- Yields can exceed 70% with careful control of reaction parameters.
Comparative Analysis of Methods
The following table summarizes the key aspects of the two preparation methods discussed:
| Method | Starting Materials | Yield (%) | Purification Method |
|---|---|---|---|
| Direct Alkylation | Morpholine, Phenyl halide, Methanol | 60-80 | Silica gel chromatography |
| One-Pot Coupling | Amine, Phenolic compound, Alcohol | >70 | Liquid-liquid extraction |
Chemical Reactions Analysis
Types of Reactions
[(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds related to [(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol exhibit promising antitumor properties. For instance, derivatives of morpholine have been investigated for their ability to inhibit tumor growth in various cancer cell lines. These studies focus on the compound's mechanism of action, which may involve the modulation of signaling pathways associated with cell proliferation and apoptosis .
Neuroprotective Effects
The compound has also shown potential neuroprotective effects. Studies suggest that it may mitigate neurodegenerative processes by inhibiting specific enzymes involved in oxidative stress and inflammation. This property positions it as a candidate for further development in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
Enzyme Inhibition
Inhibition of Protein Phosphatases
this compound has been identified as an inhibitor of protein phosphatases, which are critical enzymes involved in various cellular processes including signal transduction and cell cycle regulation. The inhibition of these enzymes can lead to altered cellular responses, making this compound valuable in the development of therapeutic agents targeting diseases characterized by dysregulated phosphatase activity .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for constructing complex molecules. Its unique structural features allow chemists to utilize it in the synthesis of various biologically active compounds. The ability to modify its structure through chemical reactions enhances its utility in creating new pharmaceuticals .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Antitumor Activity | Evaluation of derivatives | Identified significant inhibition of cancer cell proliferation in vitro. |
| Neuroprotection Research | Mechanisms of action | Demonstrated reduction in oxidative stress markers in neuronal cells. |
| Enzyme Inhibition Analysis | Protein phosphatase inhibition | Showed effective inhibition with potential therapeutic implications for cancer treatment. |
Mechanism of Action
The mechanism of action of [(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may inhibit the production of pro-inflammatory cytokines, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
((2R,6S)-4-Benzyl-6-((benzyloxy)methyl)morpholin-2-yl)methanol
- Molecular Formula: C₂₀H₂₅NO₃
- Molecular Weight : 327.42 g/mol
- Key Features: Benzyl and benzyloxy substituents increase lipophilicity compared to the phenyl and methoxy groups in the target compound. Safety Profile: Associated with health hazards (H302, H315, H319, H335), indicating higher toxicity risks due to bulky substituents .
(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol
- Molecular Formula: C₁₄H₂₁NO₂
- Molecular Weight : 235.33 g/mol
- Key Features :
- Dimethyl groups at the 6-position reduce steric hindrance compared to methoxy or benzyloxy groups.
- Lacks aromatic substituents (e.g., phenyl), likely decreasing π-π stacking interactions with biological targets.
- Used in material science applications rather than pharmaceuticals, highlighting substituent-dependent utility .
[(2S,6R)-6-(6-Amino-9H-purin-9-yl)-4-benzylmorpholin-2-yl]methanol
- Molecular Formula : C₁₇H₂₁N₅O₂
- Molecular Weight : 327.39 g/mol
- Key Features :
(2-Methoxyphenyl)(morpholin-4-yl)methanone
Comparative Data Table
Key Findings and Insights
Toxicity: Complex substituents correlate with higher toxicity (e.g., benzyloxy in vs. methoxy in the target compound). Stereochemistry: The (2S,6S) configuration in the target compound may optimize CNS activity compared to (2R,6S) or (2S,6R) analogs .
Pharmacokinetic Considerations: Morpholine derivatives like (2S,6S)-hydroxynorketamine exhibit significant brain penetration (46.3% bioavailability) and prolonged half-lives (~8 hours) .
Applications :
- CNS Therapeutics : The target compound’s balance of phenyl and methoxy groups may favor interactions with serotonin or NMDA receptors.
- Antiviral Agents : Purine-substituted analogs () highlight the scaffold’s versatility in targeting viral polymerases.
Biological Activity
[(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol is a compound belonging to the class of morpholine derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a morpholine ring substituted with a methoxy group and a phenyl group, which contribute to its biological properties.
Anticancer Properties
Research has indicated that morpholine derivatives exhibit significant anticancer activity. A study on C-substituted morpholines highlighted their potential in inhibiting cancer cell proliferation. For example, compounds similar to this compound were tested against various human cancer cell lines, showing promising cytotoxic effects with IC50 values often below 20 µg/mL .
Table 1: Cytotoxicity of Morpholine Derivatives
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | <20 |
| Compound A | A549 | <15 |
| Compound B | PC3 | <10 |
| Compound C | HT-29 | <18 |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies suggest that morpholine derivatives can increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death . This is particularly relevant in breast cancer cells (MCF-7), where the compound's ability to trigger apoptotic pathways was demonstrated.
Case Studies
In a notable case study involving similar morpholine derivatives, researchers observed that these compounds could effectively inhibit tumor growth in xenograft models. The study reported a significant reduction in tumor size compared to control groups treated with vehicle solutions .
Antimicrobial Effects
Morpholine derivatives have also been evaluated for their antimicrobial properties. Compounds related to this compound demonstrated activity against various bacterial strains. The structure-function relationship suggests that modifications to the morpholine ring can enhance antibacterial efficacy .
Neuroprotective Effects
Emerging research indicates that certain morpholine derivatives may possess neuroprotective properties. These compounds are being investigated for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative damage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
